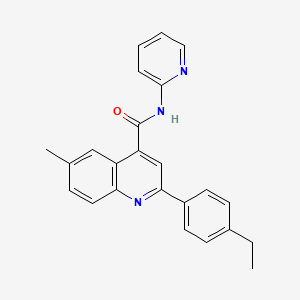![molecular formula C23H15BrClNO3 B6094774 4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B6094774.png)
4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2-bromobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2-bromobenzoate, also known as CM156, is a small molecule inhibitor that has shown potential in cancer research. This compound belongs to a class of compounds known as benzylidene malononitriles, which have been found to have anti-tumor properties. CM156 has been studied extensively for its ability to inhibit cell growth and induce apoptosis in cancer cells.
作用机制
The mechanism of action of 4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2-bromobenzoate involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is an important protein that is involved in the folding and stabilization of other proteins in the cell. In cancer cells, HSP90 is overexpressed and plays a critical role in the survival and growth of cancer cells. By inhibiting HSP90, this compound disrupts the function of other proteins in the cell, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of a number of signaling pathways that are important in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. In addition, this compound has been found to induce the expression of proteins that are involved in apoptosis, including caspase-3 and Bax.
实验室实验的优点和局限性
One advantage of 4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2-bromobenzoate in lab experiments is its ability to inhibit the growth of a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. In addition, this compound has been found to have a relatively low toxicity in normal cells, which makes it a promising candidate for further development as a cancer therapy.
One limitation of this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in some experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret some experimental results.
未来方向
There are a number of future directions for research on 4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2-bromobenzoate. One area of interest is the development of more potent and selective inhibitors of HSP90. Another area of interest is the development of combination therapies that use this compound in combination with other cancer drugs to enhance its effectiveness. Finally, there is a need for further studies to better understand the mechanism of action of this compound and its potential in cancer therapy.
合成方法
The synthesis of 4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2-bromobenzoate involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-(4-chlorophenyl)-2-cyanobuta-2,3-dienenitrile. This intermediate is then reacted with 2-methoxyphenylboronic acid to yield 4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenylboronic acid. The final step involves the reaction of this intermediate with 2-bromobenzoic acid to form this compound.
科学研究应用
4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2-bromobenzoate has been studied extensively for its potential in cancer research. It has been found to inhibit the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in preventing the growth and spread of cancer.
属性
IUPAC Name |
[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClNO3/c1-28-22-13-15(12-17(14-26)16-7-9-18(25)10-8-16)6-11-21(22)29-23(27)19-4-2-3-5-20(19)24/h2-13H,1H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCVNEOMVLHUHR-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)methyl]-4(3H)-quinazolinone](/img/structure/B6094693.png)
![4-[4-(4-methoxybenzyl)-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B6094709.png)

![N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]benzamide](/img/structure/B6094722.png)
![2-(2,4-dichloro-6-methylphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6094726.png)
![2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B6094734.png)
![N-(4-chlorobenzyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6094739.png)
![1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-L-prolinamide](/img/structure/B6094742.png)

![N,N'-[[(2,4,5-trichlorophenyl)imino]bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B6094756.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B6094766.png)

![2-(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6094788.png)
